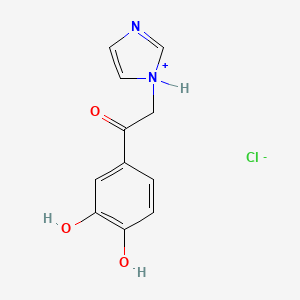
N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride is a compound that combines the structural features of both imidazole and catechol (3,4-dihydroxyphenyl) groups. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, known for their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science . The catechol group is known for its antioxidant properties and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride typically involves the reaction of 3,4-dihydroxyacetophenone with imidazole in the presence of a suitable catalyst and under controlled conditions. One common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The catechol group can be oxidized to form quinones.
Reduction: The imidazole ring can participate in reduction reactions.
Substitution: Both the imidazole and catechol groups can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the imidazole ring.
Substitution: Various substituted imidazole and catechol derivatives.
Scientific Research Applications
N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and enzyme-inhibiting properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride involves its interaction with various molecular targets and pathways. The catechol group can act as an antioxidant by scavenging free radicals, while the imidazole ring can interact with enzymes and receptors, modulating their activity . The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid containing an imidazole ring, known for its role in enzyme catalysis and metal ion coordination.
Catecholamines: Compounds containing a catechol group, such as dopamine and epinephrine, known for their roles as neurotransmitters.
Uniqueness
N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride is unique in that it combines the properties of both imidazole and catechol groups, offering a versatile platform for various applications. Its dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and development.
Properties
CAS No. |
73932-41-9 |
|---|---|
Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone;chloride |
InChI |
InChI=1S/C11H10N2O3.ClH/c14-9-2-1-8(5-10(9)15)11(16)6-13-4-3-12-7-13;/h1-5,7,14-15H,6H2;1H |
InChI Key |
YWTRHFTWSLBXIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C[NH+]2C=CN=C2)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


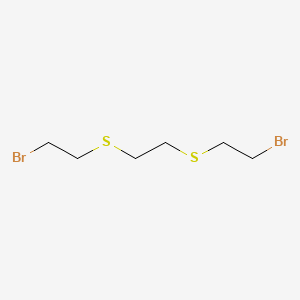
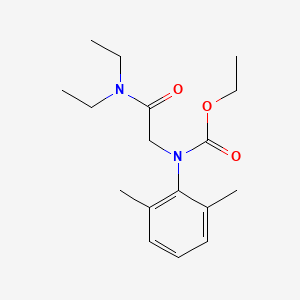
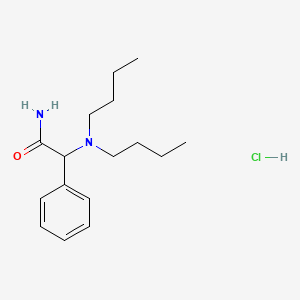

![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)
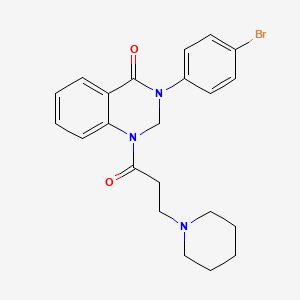

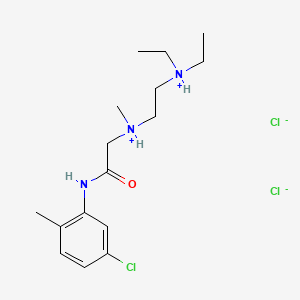
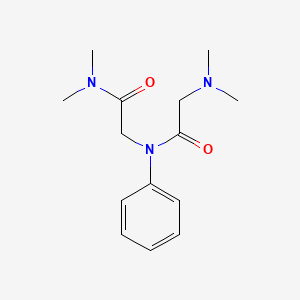
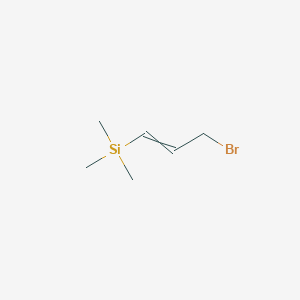

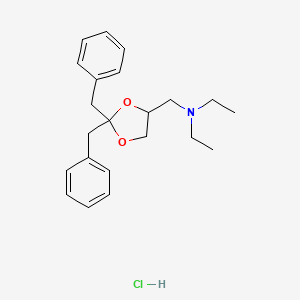
![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
